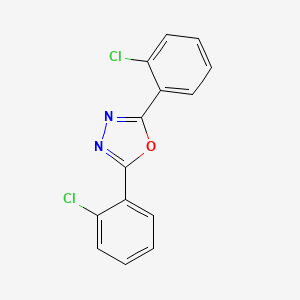

2,5-双(2-氯苯基)-1,3,4-恶二唑

描述

Synthesis Analysis

The synthesis of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole and related oxadiazole derivatives typically involves reactions of appropriate precursors under specific conditions. For example, Khanmiri et al. (2014) explored the synthesis of bis(1,2,4-oxadiazoles) and related compounds using diaminoglyoxime with various ketones in acetic acid at elevated temperatures (Khanmiri et al., 2014). Additionally, other synthesis methods involve different reagents and conditions, highlighting the versatility in synthesizing oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole, often features planar ring systems and can include various substituents influencing their properties. Wang et al. (2008) discussed the structure of a related compound, where the oxadiazole rings are almost coplanar (Wang et al., 2008). This planarity can be crucial for the electronic and optical properties of these compounds.

Chemical Reactions and Properties

Oxadiazoles, including 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole, participate in various chemical reactions, leading to the formation of different functionalized products. For instance, Reitz and Finkes (1989) described the reaction of a related 1,3,4-oxadiazole with primary amines under varying conditions (Reitz & Finkes, 1989). These reactions are important for modifying the oxadiazole core to achieve desired properties.

Physical Properties Analysis

The physical properties of oxadiazoles, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like those conducted by Yan et al. (2010), who analyzed the crystal structure and physical properties of oxadiazole derivatives, provide insights into these aspects (Yan et al., 2010).

Chemical Properties Analysis

The chemical properties of oxadiazoles, such as reactivity, stability, and electrochemical behavior, are key to their applications. The work of Ahmed et al. (2018), which involved characterizing new oxadiazole derivatives, sheds light on these properties (Ahmed et al., 2018).

科学研究应用

电喷雾电离质谱

2,5-双(2-氯苯基)-1,3,4-恶二唑及其衍生物已使用电喷雾电离质谱 (ESI-MS) 进行了研究。这些化合物与铜形成络合物,在金属有机相互作用和质谱分析应用的研究中显示出潜力 (Frański, 2004).

电子传输和空穴阻挡材料

这些化合物因其在有机电致发光器件中的电子传输和空穴阻挡特性而受到评估。它们在这些器件中的性能取决于化合物之间的分子间相互作用 (Ono et al., 2005).

缓蚀

2,5-双(2-氯苯基)-1,3,4-恶二唑衍生物被用作缓蚀剂进行了研究。这些化合物对酸性环境中的低碳钢腐蚀表现出不同的影响,为其在防腐中的潜在应用提供了见解 (Lagrenée et al., 2001).

光致发光材料

这些恶二唑衍生物已合成并对其光学性质进行了表征,表明在光致发光材料领域具有潜在应用 (Yan, Pan, & Song, 2010).

属性

IUPAC Name |

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVKBPHIYZIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353865 | |

| Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2492-02-6 | |

| Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

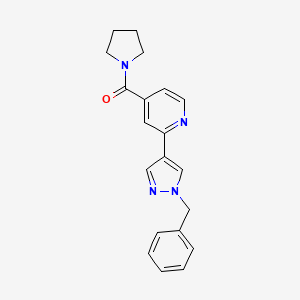

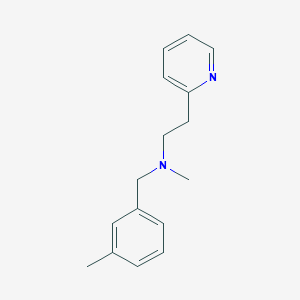

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[(4aS*,7aR*)-6,6-dioxido-4-propylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5625788.png)

![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)

![2-(3-methylbutyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625803.png)

![methyl [3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5625816.png)

![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5625819.png)

![(3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625838.png)

![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5625846.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)

![N-[4-(aminosulfonyl)benzyl]-3,4-dimethylbenzamide](/img/structure/B5625895.png)